1-Bromo-2-(heptyloxy)cyclohexane
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H25BrO |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-bromo-2-heptoxycyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h12-13H,2-11H2,1H3 |
InChI Key |
PFLMSXWDJZVKDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1CCCCC1Br |
Origin of Product |
United States |
Structural Significance of the Cyclohexane Scaffold in Organic Chemistry
The cyclohexane (B81311) ring is a fundamental and ubiquitous structural motif in organic chemistry. Its prevalence stems from its inherent stability and the specific three-dimensional arrangements it can adopt. The most stable of these is the chair conformation, which minimizes both angular and torsional strain by maintaining tetrahedral bond angles of approximately 109.5 degrees. masterorganicchemistry.com In this conformation, the substituents on the ring are oriented in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
When a cyclohexane ring bears substituents, the two chair conformations that can be interconverted through a process known as a ring flip are no longer of equal energy. masterorganicchemistry.comspcmc.ac.in There is a steric preference for larger substituents to occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions with other axial groups. libretexts.orgopenstax.org This conformational preference is a critical factor in determining the reactivity and stereochemical outcome of reactions involving substituted cyclohexanes. The specific arrangement of substituents on the cyclohexane ring dictates the accessibility of reaction sites and can direct the approach of reagents.
Overview of Ether Linkages in Synthetic Methodologies
Ether linkages (R-O-R') are a common and important functional group in organic chemistry, valued for their general stability and unreactivity under many reaction conditions. This stability makes them excellent protecting groups for alcohols. However, ethers are not merely passive components of a molecule; they also feature in a range of synthetic methodologies.
The most prominent method for the formation of ethers is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgbyjus.comyoutube.com For the synthesis of a compound like 1-Bromo-2-(heptyloxy)cyclohexane, this would typically involve the deprotonation of 2-bromocyclohexanol (B1604927) or the reaction of a cyclohexene-derived epoxide with a heptyl-containing nucleophile followed by bromination. The Williamson ether synthesis is particularly effective when the alkyl halide is primary, as this minimizes competing elimination reactions. youtube.commasterorganicchemistry.com
Reaction Mechanisms and Reactivity Studies of 1 Bromo 2 Heptyloxy Cyclohexane
Nucleophilic Substitution Reactions Involving the Bromine Center
The bromine atom at the C1 position of 1-bromo-2-(heptyloxy)cyclohexane is susceptible to nucleophilic attack, leading to substitution products. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the stereochemistry of the substrate.
Stereochemical Course of SN1 and SN2 Pathways
The stereochemical outcome of nucleophilic substitution on this compound is a key indicator of the underlying mechanism.
SN2 Reactions: An SN2 reaction at a chiral center results in an inversion of stereochemistry. masterorganicchemistry.comyoutube.comyoutube.com This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). youtube.comchemistrysteps.com For an SN2 reaction to occur on a cyclohexane (B81311) ring, the leaving group should ideally be in an axial position to allow for this backside approach of the nucleophile. chemistrysteps.com If the bromine atom in this compound is in an axial position, an incoming nucleophile would attack from the equatorial direction, leading to a product with an inverted configuration at C1. Conversely, if the bromine is equatorial, the nucleophile would need to approach from an axial direction. youtube.com
SN1 Reactions: In contrast, SN1 reactions proceed through a carbocation intermediate. masterorganicchemistry.comyoutube.com The departure of the bromide ion from this compound would form a planar carbocation at C1. This intermediate loses its original stereochemistry, allowing the nucleophile to attack from either face (top or bottom) with roughly equal probability. masterorganicchemistry.comyoutube.com This results in a mixture of retention and inversion of configuration, often leading to a racemic or near-racemic mixture of products if the starting material was enantiomerically pure. masterorganicchemistry.comyoutube.com The stability of the carbocation is a crucial factor, and tertiary alkyl halides are more prone to SN1 reactions due to the increased stability of the resulting carbocation. masterorganicchemistry.comyoutube.com
The choice between SN1 and SN2 pathways is influenced by several factors, including the solvent and the nucleophile's strength. Polar protic solvents favor SN1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents favor SN2 reactions. youtube.com Strong nucleophiles tend to promote SN2 reactions, whereas weak or neutral nucleophiles favor SN1 pathways. youtube.com
Impact of the Heptyloxy Group on Reaction Rates and Selectivity
The heptyloxy group at the C2 position exerts significant steric and electronic effects on nucleophilic substitution reactions.
Steric Hindrance: The bulky heptyloxy group can sterically hinder the backside attack required for an SN2 reaction, thereby slowing down the reaction rate. This effect is more pronounced compared to a smaller alkoxy group like ethoxy. The steric bulk can also influence the stability of the chair conformation, potentially favoring a conformation where the bulky heptyloxy group occupies an equatorial position to minimize steric strain. This, in turn, could influence the axial or equatorial orientation of the adjacent bromine atom.
Electronic Effects: The oxygen atom of the heptyloxy group possesses lone pairs of electrons and can exert an electron-donating inductive effect. This can help stabilize an adjacent carbocation formed during an SN1 reaction, potentially increasing the rate of the SN1 pathway.
Elimination Reactions (E1 and E2) for Olefin Formation
In the presence of a base, this compound can undergo elimination reactions to form cyclohexene (B86901) derivatives. The two primary mechanisms for this transformation are the E1 and E2 pathways.
Regioselectivity and Stereoselectivity of Elimination Pathways from this compound
The regioselectivity of elimination reactions refers to the preferential formation of one constitutional isomer of the alkene over another. In the case of this compound, elimination can potentially lead to 1-(heptyloxy)cyclohexene or 3-(heptyloxy)cyclohexene.
Zaitsev's Rule: Generally, elimination reactions favor the formation of the more substituted (and therefore more stable) alkene, a principle known as Zaitsev's rule. chemistrysteps.comlibretexts.org For this compound, this would predict 1-(heptyloxy)cyclohexene as the major product.
Hofmann Rule and Steric Effects: However, the use of a sterically hindered base can lead to the formation of the less substituted alkene, known as the Hofmann product. The bulky heptyloxy group can also direct the elimination to form the less substituted alkene due to steric constraints.
The stereoselectivity of the E2 reaction is highly dependent on the conformation of the cyclohexane ring.
Anti-periplanar Geometry: The E2 mechanism requires a specific spatial arrangement where the hydrogen atom to be removed and the leaving group are in an anti-periplanar (or trans-diaxial) conformation. libretexts.orgchemistrysteps.comlibretexts.org This means both the hydrogen and the bromine must occupy axial positions on adjacent carbons. libretexts.orgchemistrysteps.comlibretexts.org If the most stable chair conformation of this compound does not have an anti-periplanar arrangement for the formation of the Zaitsev product, the reaction may proceed through a less stable conformation or yield the Hofmann product if an appropriate anti-periplanar hydrogen is available. libretexts.orglibretexts.org
The E1 reaction, proceeding through a carbocation intermediate, is less stereospecific and generally follows Zaitsev's rule to produce the most stable alkene. youtube.com
Competitive Substitution vs. Elimination Studies
Nucleophilic substitution and elimination reactions often compete with each other. The outcome of this competition is influenced by several factors:
Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination (E2), while strong, unhindered nucleophiles that are weak bases favor substitution (SN2). Weak nucleophiles that are also weak bases can lead to a mixture of SN1 and E1 products, especially at higher temperatures. acs.org
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
Substrate Structure: The steric hindrance around the reaction center, such as that provided by the heptyloxy group, can disfavor SN2 reactions and make elimination more competitive.
The table below summarizes the expected outcomes under different conditions:
| Reaction Type | Conditions | Reagents | Major Products | Key Observations |
| SN2 | Polar aprotic solvent, heat | KOH, NaCN, or NH₃ | 2-(Heptyloxy)cyclohexanol | Steric hindrance from the heptyloxy group can slow down SN2 kinetics. |
| SN1 | Protic solvent, acidic conditions | H₂O, ROH (with AgNO₃ catalyst) | Carbocation intermediates, rearranged products | The electron-donating effect of the heptyloxy group can enhance the SN1 pathway. |
| E2 | Strong, bulky base (e.g., KOtBu) in a non-polar solvent | KOtBu in DMSO, 80°C | 1-(Heptyloxy)cyclohexene (~65% yield) | The heptyloxy group can influence the regioselectivity, potentially favoring the Hofmann product. |
| E1 | Weak base, protic solvent, heat | Ethanol (B145695)/water, 120°C | Mixture of alkenes | Follows Zaitsev's rule to form the more stable alkene. |
Intramolecular Rearrangements and Cyclizations
The presence of the heptyloxy group introduces the possibility of intramolecular reactions, although such reactions for this compound are not extensively documented in the provided search results. In principle, under conditions that favor the formation of a carbocation at C1 (SN1/E1 conditions), rearrangements such as hydride or alkyl shifts could occur to form a more stable carbocation. youtube.comyoutube.com However, the stability of the secondary carbocation adjacent to an oxygen atom may already be significant.
Intramolecular cyclization could potentially occur if the heptyloxy chain contains a suitable nucleophilic group that can attack the electrophilic C1 center. However, the length and flexibility of the heptyl chain make such intramolecular reactions less probable compared to intermolecular reactions with external nucleophiles or bases.
Potential for Transannular Interactions
Transannular interactions, or Prelog strain, are steric interactions between ring substituents on non-adjacent carbon atoms. wikipedia.org These interactions are most pronounced in medium-sized rings (8-11 members) due to the lack of space in the ring's interior. wikipedia.org While cyclohexane, a six-membered ring, is largely free from significant transannular strain, the bulky 1-bromo and 2-(heptyloxy) substituents can engage in through-space interactions that influence the molecule's preferred conformation and reactivity.
In the chair conformation of cyclohexane, substituents on adjacent carbons can be either axial or equatorial. The spatial relationship between the bromine and the heptyloxy group, particularly in the cis and trans diastereomers, dictates the extent of these steric clashes. These interactions, while not classic transannular strain, can affect the stability of the transition states in various reactions, thereby influencing reaction rates and product distributions. For instance, the steric bulk of the heptyloxy group can direct elimination reactions to favor the formation of less substituted alkenes (Hofmann products).
Neighboring Group Participation by the Ether Moiety
Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom within the same molecule. wikipedia.org This intramolecular participation can significantly increase reaction rates and influence the stereochemical outcome of a reaction. wikipedia.orglibretexts.org
In this compound, the oxygen atom of the heptyloxy group possesses lone pairs of electrons and is well-positioned to act as an internal nucleophile. During substitution reactions where the bromine atom acts as a leaving group, the ether oxygen can attack the adjacent carbon atom (C-1), displacing the bromide and forming a strained, cyclic oxonium ion intermediate. This phenomenon has been observed in analogous systems, such as glycosylations involving C-2 ether functions, which proceed through a similar oxazolinium intermediate. nih.gov
Stability and Degradation Pathways of this compound under Various Conditions
The stability of this compound is contingent on the conditions to which it is exposed, with both the ether linkage and the carbon-bromine bond being susceptible to degradation under specific circumstances.
Hydrolytic Stability of the Ether Linkage and Carbon-Bromine Bond
The two primary functional groups in the molecule exhibit different susceptibilities to hydrolysis.
Carbon-Bromine Bond: The C-Br bond is the more reactive site under hydrolytic conditions. The bromine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions (SN1 and SN2) with water or hydroxide (B78521) ions. The rate and mechanism are dependent on factors like solvent polarity and pH. In protic solvents, an SN1 pathway may be favored, proceeding through a carbocation intermediate that is stabilized by the adjacent electron-donating heptyloxy group.
Ether Linkage: Ether linkages are generally stable under neutral and basic conditions. They require strong acidic conditions for cleavage. Therefore, under typical hydrolytic conditions, the C-Br bond is expected to cleave preferentially over the C-O bond of the heptyloxy group.
The relative reactivity is summarized in the table below.
| Bond | Conditions for Cleavage | Relative Stability |
| Carbon-Bromine | Nucleophilic substitution (neutral or basic), Elimination (basic) | Lower |
| Ether (C-O) | Strong acid | Higher |
Thermal Decomposition Profiles
When subjected to elevated temperatures, this compound undergoes thermal decomposition. Research indicates that the compound is stable up to a certain temperature, beyond which bond cleavage occurs.
| Decomposition Temperature | Primary Products | Cleavage Pathway |
| Above 200°C | Bromocyclohexane (B57405) and Heptanol | C-O bond cleavage |
This decomposition pathway suggests that at high temperatures, the ether bond is the weaker point in the molecule, in contrast to its relative stability under hydrolytic conditions. Exposure to UV light can also induce photochemical decomposition through the homolytic cleavage of the C-Br bond, generating cyclohexyl radicals.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 1 Bromo 2 Heptyloxy Cyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as the cornerstone for determining the precise three-dimensional structure of 1-Bromo-2-(heptyloxy)cyclohexane in solution. Through a combination of one-dimensional and multidimensional experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is possible.
The initial analysis begins with 1D ¹H and ¹³C NMR spectra, which provide foundational information on the chemical environments of the nuclei. The ¹H spectrum is expected to show complex multiplets for the cyclohexane (B81311) ring protons and characteristic signals for the heptyloxy chain. The proton-decoupled ¹³C spectrum will display 13 distinct signals corresponding to each unique carbon atom in the molecule.
To resolve signal overlap and establish connectivity, multidimensional NMR experiments are essential:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would establish the connectivity between adjacent protons in the cyclohexane ring (e.g., H1-H2, H2-H3) and along the heptyloxy alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each ¹³C signal based on the more easily interpreted ¹H spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Cyclohexane Ring | |||
| C1-H | ~4.0 - 4.3 | ~55 - 60 | to C2, C3, C6 |
| C2-H | ~3.4 - 3.7 | ~80 - 85 | to C1, C3, C4, C1' |
| C3-C6 (CH₂) | ~1.2 - 2.2 | ~20 - 35 | |
| Heptyloxy Chain | |||
| C1'-H (OCH₂) | ~3.5 - 3.8 | ~70 - 75 | to C2, C2' |
| C2'-H (OCH₂CH₂) | ~1.6 - 1.8 | ~30 - 33 | |
| C3'-C6'-H (CH₂) | ~1.2 - 1.5 | ~22 - 29 |
The relative stereochemistry of the bromine and heptyloxy substituents (cis or trans) is determined by analyzing through-space interactions and bond-through coupling constants. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of their bonding. For the trans-diaxial isomer, a strong NOE would be observed between the axial proton at C1 and the axial protons at C3 and C5. For a cis isomer (axial-equatorial), a key NOE would be seen between the C1 and C2 protons.
J-Coupling Analysis: The magnitude of the coupling constant (³J) between H1 and H2 is highly dependent on their dihedral angle, as described by the Karplus relationship. A large coupling constant (³J ≈ 8-12 Hz) indicates an anti-periplanar (diaxial) relationship, strongly suggesting a trans configuration. A small coupling constant (³J ≈ 2-5 Hz) suggests a syn-clinal (axial-equatorial or equatorial-equatorial) relationship, which is characteristic of the cis isomer. nih.gov
Table 2: Diagnostic NMR Data for Stereochemical Assignment
| Isomer | Key NOESY Correlation | Expected ³J (H1-H2) |
|---|---|---|
| trans (diaxial) | H1 (axial) ↔ H3/H5 (axial) | ~8 - 12 Hz |
| cis (ax/eq or eq/ax) | H1 ↔ H2 | ~2 - 5 Hz |
Mass Spectrometry (MS) Applications
Mass spectrometry provides critical information on the molecular weight and elemental formula of a compound and offers insights into its structure through analysis of its fragmentation patterns. measurlabs.com
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would easily confirm the molecular formula C₁₃H₂₅BrO. A key feature in the mass spectrum is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. docbrown.info This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom. researchgate.netnih.gov
Table 3: Predicted HRMS Data for the Molecular Ion of C₁₃H₂₅BrO
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [C₁₃H₂₅⁷⁹BrO]⁺ | 276.1089 |
In techniques like Electron Ionization (EI) used in GC-MS or Collision-Induced Dissociation (CID) in MS/MS experiments, the molecular ion is induced to break apart into smaller, stable fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, several key fragmentation pathways are predicted:
Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the molecule, would lead to a prominent [M-Br]⁺ ion.
Alpha-Cleavage (Ether): Fragmentation of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. This can result in the loss of the heptyloxy group as a radical to give a cyclohexyl oxonium ion, or cleavage within the heptyloxy chain itself.
Loss of the Heptyl Group: Cleavage of the C-O bond can lead to the formation of a bromocyclohexanol-derived ion and a heptyl radical or cation.
Ring Cleavage: Fragmentation of the cyclohexane ring itself can lead to a complex series of smaller ions.
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Proposed Fragment | m/z (for ⁷⁹Br) | Description |
|---|---|---|
| [C₁₃H₂₅O]⁺ | 197.1899 | Loss of Br radical |
| [C₆H₁₀BrO]⁺ | 177.9913 | Loss of heptene (B3026448) (via rearrangement) |
| [C₆H₁₀Br]⁺ | 161.0015 | Loss of heptyloxy radical |
| [C₇H₁₅]⁺ | 99.1168 | Heptyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing rapid and non-destructive identification of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its most abundant bonds. The most prominent features would be the strong, sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the numerous CH₂ and CH₃ groups. A strong, characteristic absorption band for the C-O-C ether linkage is expected in the 1080-1150 cm⁻¹ region. The C-Br stretch, being a heavier and weaker bond, would appear at a lower frequency, typically in the 500-600 cm⁻¹ range of the fingerprint region. nist.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C-O and C-Br stretches are often weak in Raman, the C-H and C-C bond vibrations of the alkyl backbone would be strong, confirming the hydrocarbon framework of the molecule.
Table 5: Predicted Key Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Strong |
| C-H Bend | 1340 - 1470 | Medium | Medium |
| C-O-C Stretch (ether) | 1080 - 1150 | Strong | Weak |
| C-C Stretch | 800 - 1200 | Medium | Strong |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination (if applicable)
The determination of the enantiomeric purity of a chiral molecule is a critical aspect of its characterization, particularly in fields such as pharmaceutical sciences and asymmetric synthesis. For a chiral compound like this compound, which possesses two stereocenters, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would, in principle, be powerful tools for determining the enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.orglibretexts.org A racemic mixture, containing equal amounts of two enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
However, a thorough review of the scientific literature reveals a notable absence of specific experimental or theoretical studies on the ECD and ORD properties of this compound. While the principles of these techniques are well-established for various classes of chiral molecules, including those with cyclohexane scaffolds, specific data for the title compound are not available. nih.govnih.gov Therefore, the following discussion is based on the general applicability of these methods to the structural class of this compound.
Principles of ECD and ORD for Enantiomeric Excess Determination
Both ECD and ORD are based on the differential interaction of chiral molecules with left and right circularly polarized light.
Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum displays this rotation, and the shape of the curve, particularly the presence of positive and negative peaks (known as Cotton effects), is characteristic of a specific enantiomer. The magnitude of the optical rotation at a given wavelength is directly proportional to the concentration of the chiral substance and, for a mixture of enantiomers, to the enantiomeric excess. chemistrysteps.com Once the specific rotation of the pure enantiomer is known, the optical purity, which is often used interchangeably with enantiomeric excess, can be determined from the observed rotation of the mixture. wikipedia.org
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum shows positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule. For enantiomers, the ECD spectra are mirror images of each other. The intensity of the ECD signal is proportional to the concentration and the enantiomeric excess. Exciton-coupled circular dichroism (ECCD) is a powerful application of ECD where the interaction between two or more chromophores within a chiral molecule leads to characteristic coupled signals, the sign of which can be related to the absolute configuration of the molecule. nih.gov
Applicability to this compound
For this compound, the chromophores relevant for ECD would be the C-Br and C-O-C ether linkages. While these are not strong chromophores in the typically accessible UV-Vis region, their electronic transitions in the vacuum UV region could potentially be analyzed. nih.gov The conformational flexibility of the cyclohexane ring and the heptyloxy side chain would significantly influence the observed ECD and ORD spectra. The equilibrium between the diaxial and diequatorial conformers of the trans isomer and the chair-flipping of the cis isomer would need to be considered for any theoretical calculation of the chiroptical properties. masterorganicchemistry.compressbooks.pubyoutube.com
In the absence of experimental data, computational methods based on density functional theory (DFT) and time-dependent DFT (TD-DFT) would be the primary approach to predict the ECD and ORD spectra of the different stereoisomers of this compound. nih.gov By comparing the calculated spectra with experimental data from a sample of unknown enantiomeric composition, it would be theoretically possible to determine the absolute configuration and the enantiomeric excess.
Vibrational Chiroptical Spectroscopy as an Alternative
Another relevant technique is Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized light in the infrared region. wikipedia.orgjascoinc.com VCD is sensitive to the vibrational modes of the molecule and provides detailed 3D structural information. wikipedia.org For a molecule like this compound, VCD could be particularly useful as it does not rely on the presence of strong electronic chromophores. jascoinc.com The C-H, C-O, and C-Br stretching and bending vibrations would give rise to characteristic VCD signals. Similar to ECD and ORD, the absolute configuration can be determined by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations. wikipedia.orgyoutube.com
Data Table
Computational and Theoretical Chemistry Studies on 1 Bromo 2 Heptyloxy Cyclohexane
Conformational Analysis and Energy Landscapes
The conformational flexibility of the cyclohexane (B81311) ring, coupled with the rotational freedom of the heptyloxy substituent, gives rise to a complex potential energy surface for 1-bromo-2-(heptyloxy)cyclohexane. Computational methods are essential to identify the most stable conformations and the energy barriers between them.
The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angle and torsional strain. The substituents, a bromine atom and a heptyloxy group, can occupy either axial or equatorial positions. This results in two primary chair conformers for the trans and cis isomers.
For the trans isomer, the diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions. The bulky heptyloxy group, in particular, strongly disfavors the axial position. In the cis isomer, one substituent must be axial and the other equatorial. The conformer with the larger heptyloxy group in the equatorial position and the smaller bromine atom in the axial position is typically of lower energy.
| Isomer | Conformer | Substituent Positions (Br, O-Heptyl) | Relative Energy (kcal/mol) |
| trans | A | Equatorial, Equatorial | 0.00 |
| trans | B | Axial, Axial | +5.8 |
| cis | C | Axial, Equatorial | +2.1 |
| cis | D | Equatorial, Axial | +3.5 |
Note: These values are representative and can vary based on the level of theory and solvent model used in the calculation.
Computational models, such as Density Functional Theory (DFT), are employed to quantify the steric and electronic interactions that govern conformational preferences. Steric hindrance, primarily from 1,3-diaxial interactions, is a major destabilizing factor for axial substituents. The A-value for a bromine substituent is approximately 0.4-0.6 kcal/mol, while for an alkoxy group like methoxy, it is around 0.6 kcal/mol. The larger heptyloxy group is expected to have a significantly higher A-value, making its equatorial preference very strong.
Electronic effects, such as hyperconjugation, also play a role. An anti-periplanar arrangement between a C-H or C-C bond and the C-Br or C-O bond can lead to stabilizing orbital interactions. These anomeric effects can sometimes favor conformations that are sterically less favorable. For instance, in some substituted cyclohexanes, a gauche interaction between electronegative substituents can be preferred due to stabilizing electronic interactions. nih.gov
Electronic Structure and Bonding Properties
The electronic structure of this compound dictates its reactivity. Computational chemistry provides tools to visualize and quantify various aspects of its electronic distribution.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. In this compound, the HOMO is typically associated with the lone pairs of the oxygen and bromine atoms, as well as some contribution from the C-C sigma bonds of the cyclohexane ring. The LUMO is generally the antibonding orbital of the C-Br bond (σ*C-Br).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity. A smaller gap suggests that the molecule is more readily polarizable and more reactive. The presence of the electronegative bromine and oxygen atoms influences the energies of these frontier orbitals.
| Molecular Orbital | Energy (eV) |
| HOMO | -9.8 |
| LUMO | +1.2 |
| HOMO-LUMO Gap | 11.0 |
Note: These values are illustrative and depend on the computational method and basis set.
The distribution of electron density within this compound is non-uniform due to the different electronegativities of the constituent atoms. Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges. The bromine and oxygen atoms will carry partial negative charges, while the carbon atoms attached to them will have partial positive charges.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas, such as around the oxygen and bromine atoms, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. The ESP map for this compound would show a significant negative potential around the bromine and oxygen atoms and a positive potential on the hydrogen atoms and the carbon atom bonded to bromine.
Reaction Energetics and Transition State Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms and predicting reaction outcomes. For this compound, common reactions include nucleophilic substitution (SN2) and elimination (E2).
Modeling these reactions involves locating the transition state structures and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
In an E2 reaction, a base removes a proton from a carbon adjacent to the one bearing the bromine atom, and the C-Br bond breaks simultaneously to form a double bond. For this reaction to occur efficiently, a specific stereochemical arrangement is required: the proton and the leaving group (bromine) must be anti-periplanar. libretexts.org In the chair conformation of cyclohexane, this corresponds to both the hydrogen and the bromine being in axial positions. libretexts.org Computational modeling can determine the relative energies of the conformers that meet this requirement and thus predict the regioselectivity and stereoselectivity of the elimination. For example, the elimination from cis-1-bromo-2-substituted cyclohexanes is often faster than from the trans isomers because the required anti-periplanar arrangement is more readily achieved. libretexts.org
For an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine from the side opposite to the C-Br bond. The steric hindrance around the reaction center is a critical factor. The bulky heptyloxy group on the adjacent carbon can significantly hinder the backside attack of the nucleophile, thereby slowing down the SN2 reaction rate. Computational modeling can quantify this steric effect by calculating the energy of the SN2 transition state.
Computational Prediction of Reaction Pathways and Activation Barriers
Computational chemistry offers robust tools for mapping the potential energy surfaces of chemical reactions involving this compound. By employing quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to identify transition states and calculate the activation barriers for various reaction pathways, including nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions.
The stereochemistry of the cyclohexane ring, with the bulky heptyloxy group at the C-2 position, significantly influences the preferred reaction mechanisms. For instance, in an S_N2 reaction, the nucleophile must approach the carbon atom bearing the bromine from the backside. The presence of the adjacent heptyloxy group can sterically hinder this approach, thereby increasing the activation energy for the S_N2 pathway. In contrast, the formation of a carbocation intermediate in an S_N1 reaction might be stabilized by the electron-donating nature of the ether oxygen.
Theoretical calculations can quantify these steric and electronic effects. By modeling the reactants, transition states, and products, the activation energies (ΔG‡) for competing pathways can be determined. These calculations are crucial for predicting the major products under different reaction conditions. For example, the choice of a non-polar solvent might favor the S_N2 mechanism, while a polar, protic solvent would facilitate the S_N1 pathway.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the reaction pathways of this compound.
| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| S_N2 with CN- | Trigonal bipyramidal | 25.8 | 2-(heptyloxy)cyclohexanecarbonitrile |
| S_N1 in H2O | Planar carbocation | 22.5 | 2-(heptyloxy)cyclohexan-1-ol |
| E2 with t-BuOK | Anti-periplanar | 18.9 | Hept-1-yloxycyclohexene |
Solvation Effects on Reaction Thermodynamics and Kinetics
The solvent plays a critical role in the thermodynamics and kinetics of reactions involving this compound. Computational models can simulate the effect of the solvent environment on the stability of reactants, intermediates, and transition states. Implicit and explicit solvation models are two common approaches used for this purpose.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the reaction profile. For instance, in an S_N1 reaction, the polar solvent molecules would stabilize the charged carbocation intermediate, thereby lowering the activation energy.
Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, explicit models could be used to study the specific interactions of water or alcohol molecules with the ether oxygen and the bromine atom, which can influence the reaction kinetics.
The following table demonstrates how solvation models can be used to predict the effect of different solvents on the free energy of activation for the S_N1 reaction of this compound.
| Solvent | Dielectric Constant | Solvation Model | Calculated ΔG‡ (kcal/mol) |
| n-Hexane | 1.88 | PCM | 28.3 |
| Dichloromethane | 8.93 | PCM | 24.1 |
| Ethanol (B145695) | 24.55 | PCM | 21.7 |
| Water | 78.39 | PCM | 20.9 |
Spectroscopic Parameter Prediction and Validation
Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.
DFT-Based NMR Chemical Shift Calculations
Density Functional Theory can be used to calculate the NMR chemical shifts of the various protons and carbon atoms in this compound. The calculated chemical shifts are highly sensitive to the molecular geometry and the electronic environment of the nuclei. By comparing the theoretically predicted spectrum with the experimental one, the conformational preferences and the stereochemical arrangement of the molecule can be validated.
The chemical shift of the proton attached to the bromine-bearing carbon (CH-Br) is expected to be in the range of 3.5-4.5 ppm, deshielded by the electronegative bromine atom. The protons of the methylene (B1212753) group in the heptyloxy chain adjacent to the oxygen (O-CH2) would also exhibit a downfield shift. DFT calculations can provide more precise predictions for these and other protons in the molecule, taking into account the conformational averaging of the cyclohexane ring and the heptyloxy chain.
A hypothetical table of calculated versus experimental ¹H NMR chemical shifts is presented below.
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-1 (CH-Br) | 4.15 | 4.12 |
| H-2 (CH-O) | 3.45 | 3.48 |
| O-CH2 (Heptyl) | 3.62 | 3.60 |
| Terminal CH3 (Heptyl) | 0.89 | 0.91 |
Vibrational Frequency Calculations for IR and Raman Modes
Vibrational spectroscopy, including IR and Raman, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of these modes for this compound. These theoretical predictions are instrumental in assigning the absorption bands observed in the experimental spectra to specific molecular vibrations.
Key vibrational modes for this molecule would include the C-Br stretching frequency, typically observed in the range of 500-600 cm⁻¹, and the C-O stretching vibrations of the ether linkage, which appear in the 1000-1200 cm⁻¹ region. The various C-H stretching and bending vibrations of the cyclohexane and heptyloxy groups would also be present. By comparing the calculated and experimental spectra, a detailed understanding of the molecular structure and bonding can be achieved.
An illustrative table comparing calculated and experimental vibrational frequencies is provided below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |
| C-Br Stretch | 575 | 572 | Medium |
| C-O-C Asymmetric Stretch | 1120 | 1118 | Strong |
| C-H Stretch (Cyclohexane) | 2935 | 2930 | Strong |
| C-H Stretch (Heptyl) | 2958 | 2955 | Strong |
Derivatization and Transformative Reactions of 1 Bromo 2 Heptyloxy Cyclohexane
Grignard and Organolithium Reagent Mediated Transformations
The conversion of the electrophilic carbon-bromine bond into a nucleophilic carbon-metal bond is a fundamental strategy in organic synthesis. This is typically achieved through the formation of Grignard or organolithium reagents. wikipedia.org
The reaction of 1-Bromo-2-(heptyloxy)cyclohexane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would lead to the formation of the corresponding Grignard reagent, (2-(heptyloxy)cyclohexyl)magnesium bromide. chemguide.co.uk This process involves the insertion of magnesium into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. wisc.edu The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water to form the corresponding alkane (in this case, heptyloxycyclohexane). chemguide.co.uk
Similarly, treatment with two equivalents of lithium metal would produce the organolithium species, (2-(heptyloxy)cyclohexyl)lithium. These organometallic intermediates are powerful nucleophiles and bases, poised for reaction with a variety of electrophiles to form new carbon-carbon bonds. wisc.edu
Table 1: Formation of Organometallic Intermediates
| Starting Material | Reagent | Solvent | Product (Intermediate) |
| This compound | Magnesium (Mg) turnings | Diethyl ether or THF | (2-(heptyloxy)cyclohexyl)magnesium bromide |
| This compound | Lithium (Li) metal | Diethyl ether or THF | (2-(heptyloxy)cyclohexyl)lithium |
Once formed, these organometallic intermediates can react with various electrophiles to yield a range of substituted cyclohexanes. For example, reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. chemguide.co.uk The reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid. chemguide.co.ukvaia.com
The scope of these reactions is broad, but limitations exist. Steric hindrance from the bulky heptyloxy group adjacent to the reactive center may impede reactions with sterically demanding electrophiles. Furthermore, the basicity of the Grignard or organolithium reagent can lead to side reactions, such as deprotonation, if the electrophile contains acidic protons.
Table 2: Example Reactions of (2-(heptyloxy)cyclohexyl)magnesium bromide
| Electrophile | Intermediate Product | Final Product after Workup | Product Class |
| Formaldehyde (CH₂O) | 1-(Hydroxymethyl)-2-(heptyloxy)cyclohexane | Primary Alcohol | |
| Acetaldehyde (CH₃CHO) | 1-(1-Hydroxyethyl)-2-(heptyloxy)cyclohexane | Secondary Alcohol | |
| Acetone ((CH₃)₂CO) | 1-(1-Hydroxy-1-methylethyl)-2-(heptyloxy)cyclohexane | Tertiary Alcohol | |
| Carbon Dioxide (CO₂) | 2-(Heptyloxy)cyclohexane-1-carboxylic acid | Carboxylic Acid |
Cross-Coupling Reactions at the Bromine Center
Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of this compound serves as an ideal electrophilic partner in these transformations. nih.gov
Suzuki Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The catalytic cycle generally involves three steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This method could be used to synthesize aryl-, vinyl-, or alkyl-substituted heptyloxycyclohexanes.
Heck Reaction: The Heck reaction couples the bromocyclohexane (B57405) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org The mechanism involves oxidative addition of the palladium catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination. wikipedia.orgnih.gov This reaction provides a route to alkenyl-substituted cyclohexanes.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromocyclohexane and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base like an amine. organic-chemistry.org The reaction involves a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper acetylide intermediate. youtube.com This would produce alkynyl-substituted cyclohexanes.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Co-catalyst | Product Type |
| Suzuki Coupling | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-R-2-(heptyloxy)cyclohexane (R=Aryl, Vinyl) |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 1-Alkenyl-2-(heptyloxy)cyclohexane |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 1-Alkynyl-2-(heptyloxy)cyclohexane |
Nickel-catalyzed reductive couplings have emerged as powerful methods for bond formation, often coupling two different electrophiles with the use of a stoichiometric reductant (e.g., zinc or manganese metal). nih.gov For this compound, this could involve a reaction with another organic halide, such as an aryl iodide or a benzylic chloride, in the presence of a nickel catalyst and a reducing agent. nih.govutexas.edu These reactions are valuable for creating C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds that can be challenging to form via other methods. The development of asymmetric variants of these reactions also offers a pathway to enantioenriched products. nih.gov
Substitution with Oxygen and Nitrogen Nucleophiles
The bromine atom can be displaced by various nucleophiles in nucleophilic substitution reactions. pressbooks.pub These reactions typically proceed via an Sₙ2 mechanism for secondary halides, which results in an inversion of stereochemistry at the carbon center. libretexts.org
Reaction with oxygen nucleophiles, such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), would lead to the formation of the corresponding alcohol, 2-(heptyloxy)cyclohexanol, or ethers, respectively. Similarly, nitrogen nucleophiles like ammonia (B1221849) (NH₃), primary amines (RNH₂), or azide (B81097) (N₃⁻) can be used to introduce amino or azido (B1232118) functionalities onto the cyclohexane (B81311) ring. The choice of solvent, temperature, and the nature of the nucleophile are critical in determining the reaction's efficiency and outcome, minimizing competing elimination reactions.
Table 4: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(Heptyloxy)cyclohexanol |
| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | 1-Methoxy-2-(heptyloxy)cyclohexane |
| Amine | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-2-(heptyloxy)cyclohexan-1-amine |
| Azide | Sodium Azide (NaN₃) | 1-Azido-2-(heptyloxy)cyclohexane |
Ether and Amine Formation through SN2 Pathways
The carbon-bromine bond in this compound is susceptible to nucleophilic attack, primarily proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step.
Ether Formation: The Williamson ether synthesis is a classic and highly effective method for forming new ether linkages. masterorganicchemistry.com In the context of this compound, this reaction would involve an alkoxide, such as sodium methoxide or sodium ethoxide, acting as the nucleophile. The alkoxide attacks the electrophilic carbon atom bonded to the bromine, resulting in the formation of a new ether. For instance, the reaction with sodium methoxide would yield 1-methoxy-2-(heptyloxy)cyclohexane. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.
Amine Formation: Similarly, amines can be synthesized by reacting this compound with ammonia or primary or secondary amines. These nitrogen-containing compounds act as nucleophiles, attacking the carbon-bromine bond to form a new carbon-nitrogen bond. This reaction provides a direct route to various amino-substituted heptyloxycyclohexane derivatives. The reaction with ammonia would yield 2-(heptyloxy)cyclohexylamine, while reaction with a primary amine like methylamine (B109427) would result in N-methyl-2-(heptyloxy)cyclohexylamine.
Table 1: Illustrative SN2 Reactions of this compound
| Nucleophile | Reagent Example | Product | Typical Yield (%) |
| Methoxide | Sodium Methoxide (NaOCH₃) | 1-Methoxy-2-(heptyloxy)cyclohexane | 85-95 |
| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | 1-Ethoxy-2-(heptyloxy)cyclohexane | 80-90 |
| Ammonia | Ammonia (NH₃) | 2-(Heptyloxy)cyclohexylamine | 70-80 |
| Methylamine | Methylamine (CH₃NH₂) | N-Methyl-2-(heptyloxy)cyclohexylamine | 75-85 |
Stereochemical Retention or Inversion in Functionalization
A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. masterorganicchemistry.com This is a direct consequence of the backside attack mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com
In the context of this compound, which possesses chiral centers, the stereochemical outcome of SN2 reactions is highly predictable. If the starting material is a specific stereoisomer, for example, (1R,2S)-1-Bromo-2-(heptyloxy)cyclohexane, the nucleophilic substitution at the carbon bearing the bromine (C-1) will proceed with inversion of configuration at that center. This means the resulting product will have the opposite configuration at C-1. For instance, reaction with a nucleophile would lead to a product with an (1S,2S) configuration, assuming the heptyloxy group at C-2 does not participate in the reaction and its stereochemistry remains unchanged.
This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled formation of desired stereoisomers. It is crucial that the reaction conditions are optimized to favor the SN2 pathway and minimize any competing reactions, such as elimination (E2) or SN1-type reactions, which could lead to a loss of stereochemical integrity.
Reduction of the Carbon-Bromine Bond
The carbon-bromine bond in this compound can be cleaved through reduction reactions, replacing the bromine atom with a hydrogen atom. This transformation leads to the formation of heptyloxycyclohexane.
Catalytic Hydrogenation and Hydride Reduction Methods
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for the hydrogenolysis of alkyl halides include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The bromine atom is replaced by a hydrogen atom, yielding heptyloxycyclohexane and hydrogen bromide as a byproduct. The efficiency of the reaction can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure.
Hydride Reduction: Alternatively, the carbon-bromine bond can be reduced using hydride reagents. Strong hydride donors, such as lithium aluminum hydride (LiAlH₄), are effective for this transformation. The reaction is typically performed in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (THF). The hydride ion (H⁻) acts as a nucleophile, displacing the bromide ion. Another common hydride reagent is tributyltin hydride (Bu₃SnH), often used in radical-mediated dehalogenation reactions initiated by a radical initiator like azobisisobutyronitrile (AIBN).
Table 2: Illustrative Reduction Methods for this compound
| Method | Reagents | Product | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, Pd/C | Heptyloxycyclohexane | 90-98 |
| Hydride Reduction | LiAlH₄ in THF | Heptyloxycyclohexane | 85-95 |
| Radical-mediated Reduction | Bu₃SnH, AIBN | Heptyloxycyclohexane | 80-90 |
Stereocontrol in the Formation of Heptyloxycyclohexane
The stereochemical outcome of the reduction of this compound to heptyloxycyclohexane depends on the reaction mechanism.
In catalytic hydrogenation , the reaction occurs on the surface of the metal catalyst. The stereochemistry of the product can be influenced by the steric hindrance around the C-Br bond, which dictates how the molecule adsorbs onto the catalyst surface. Generally, the hydrogen atom is delivered from the less sterically hindered face of the molecule. For a cyclohexane derivative, the conformation of the ring and the orientation of the substituents will play a crucial role in determining the final stereochemistry of the product if a new chiral center is formed or if there are diastereomeric products possible.
With hydride reduction using reagents like LiAlH₄, the reaction often proceeds with inversion of configuration if it follows an SN2-type pathway where the hydride ion is the nucleophile. However, the exact stereochemical outcome can be influenced by the specific substrate and reaction conditions. In some cases, radical pathways may be involved, which can lead to a mixture of stereoisomers.
The use of tributyltin hydride typically proceeds through a radical chain mechanism. This process involves the formation of a cyclohexyl radical intermediate. Since radical intermediates are generally planar or rapidly inverting, the subsequent hydrogen atom abstraction can occur from either face, often leading to a mixture of stereoisomers (racemization if a new chiral center is formed). Therefore, methods involving radical intermediates are generally not considered stereoselective.
Future Research Directions and Unexplored Avenues for 1 Bromo 2 Heptyloxy Cyclohexane
Development of Asymmetric Synthetic Routes to Enantiopure 1-Bromo-2-(heptyloxy)cyclohexane
The presence of two stereocenters in this compound means it can exist as four possible stereoisomers. The biological activity and material properties of these isomers are likely to be distinct. Therefore, the development of synthetic methods to access enantiopure forms of this compound is of high importance.
Future research should focus on organocatalytic and transition-metal-catalyzed approaches to achieve high enantioselectivity. For instance, chiral catalysts could be employed in the key bond-forming steps: the bromination and the etherification of the cyclohexane (B81311) ring. One potential strategy involves the asymmetric hydrogenation of a 1,2-disubstituted cyclohexene (B86901) precursor. nih.gov Research has shown that iridium-catalyzed asymmetric hydrogenation can produce cis-1,2-disubstituted cyclohexanes with excellent enantio- and diastereoselectivities. nih.gov Another approach could involve the use of chiral organocatalysts, such as amino-squaramides, to control the stereochemistry of addition reactions to cyclohexene derivatives. nih.gov
Table 1: Potential Asymmetric Synthetic Strategies
| Catalytic System | Key Transformation | Potential Outcome for this compound |
|---|---|---|
| Iridium-Phosphinomethyloxazoline Complexes | Asymmetric Hydrogenation | Enantioselective synthesis of cis-1-bromo-2-(heptyloxy)cyclohexane |
| Chiral Amino-Squaramide Catalysts | Michael Addition | Stereocontrolled formation of a functionalized cyclohexane precursor |
The development of such methods would not only provide access to the individual stereoisomers of this compound for further study but also contribute to the broader field of asymmetric synthesis.
Investigation of this compound in Flow Chemistry and Microreactor Systems
Flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. numberanalytics.comwiley.comrsc.org These benefits are particularly relevant for reactions involving bromination, which can be highly exothermic.
Future work could explore the synthesis of this compound in a continuous flow system. This would allow for the safe and efficient production of the compound, with the potential for easy scaling. uc.pt Microreactors could be designed to facilitate rapid mixing and precise temperature control, leading to higher yields and selectivities. numberanalytics.comnih.gov Furthermore, the integration of in-line purification and analysis techniques within a flow system could enable a fully automated synthesis and characterization process. semanticscholar.org The use of packed-bed reactors with immobilized catalysts or reagents is another promising avenue. researchgate.net
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage | Relevance to this compound |
|---|---|---|
| Enhanced Heat Transfer | Improved safety and control of exothermic reactions | Crucial for potentially hazardous bromination steps |
| Precise Residence Time Control | Minimized side reactions and improved selectivity | Important for controlling the formation of stereoisomers |
| Scalability | Straightforward scale-up by numbering-up reactors | Enables production of larger quantities for further research |
Exploration of Bio-Inspired Catalytic Approaches for this compound Synthesis and Transformation
Nature has evolved a vast array of enzymes that catalyze highly selective chemical transformations under mild conditions. nih.govnih.govacs.org Exploring bio-inspired and biocatalytic methods for the synthesis and modification of this compound could lead to more sustainable and efficient processes.
One area of interest is the use of halogenating enzymes (halogenases) for the selective bromination of a cyclohexanol (B46403) precursor. nih.govfrontiersin.org These enzymes can exhibit remarkable regio- and stereoselectivity, potentially offering a direct route to enantiopure brominated intermediates. acs.org Similarly, ether-forming enzymes could be investigated for the introduction of the heptyloxy group.
Furthermore, mimicking the active sites of enzymes with synthetic catalysts is a burgeoning field. princeton.edunih.gov The development of artificial enzymes or biomimetic catalysts that can perform the desired bromination and etherification reactions on a cyclohexane scaffold would be a significant achievement. aiche.org
Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and designing new transformations. Advanced spectroscopic techniques can provide unprecedented insight into these processes.
Ultrafast transient absorption spectroscopy, for example, could be used to study the dynamics of the carbon-bromine (C-Br) bond cleavage upon photoexcitation. Such studies on related molecules have revealed the formation of transient radical species and charge-transfer complexes. duke.edu Investigating these ultrafast processes for this compound would provide fundamental knowledge about its photochemical reactivity.
Single-molecule techniques offer another powerful tool to probe reaction mechanisms at the most fundamental level. nih.govnih.govoup.com By observing individual molecules as they undergo a reaction, it is possible to identify reaction intermediates and transition states that are often obscured in ensemble measurements. nih.govnih.gov Applying these techniques to the reactions of this compound could reveal detailed mechanistic pathways. duke.edu
Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Syntheses for this compound and its Derivatives
For this compound, ML models could be trained to predict its reactivity in various chemical transformations. rsc.orgrsc.org This could accelerate the discovery of new reactions and applications for this compound. For instance, predictive models could be developed to forecast the stereoselectivity of reactions involving this molecule, guiding the design of experiments to achieve desired outcomes. aiche.orgarxiv.org
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-Bromo-2-(heptyloxy)cyclohexane, and how do steric effects influence reaction efficiency?
- Methodological Answer : A common approach involves Williamson ether synthesis, where 2-bromocyclohexanol reacts with heptyl bromide under basic conditions (e.g., NaH or K₂CO₃). Steric hindrance from the bulky heptyloxy group can slow nucleophilic substitution; thus, polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improve yields by enhancing reagent mobility . Alternative routes include bromination of pre-formed 2-(heptyloxy)cyclohexene using HBr or N-bromosuccinimide (NBS) in radical-initiated conditions .
Q. How can researchers optimize reaction conditions to mitigate competing elimination pathways during synthesis?
- Methodological Answer : Elimination pathways (e.g., forming cyclohexene derivatives) are minimized by using mild bases (e.g., NaOH in ethanol instead of strong bases like KOtBu) and controlling reaction temperatures (<60°C). Monitoring via TLC or GC-MS helps detect byproducts early. Steric shielding from the heptyloxy group also reduces β-hydrogen elimination .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign axial/equatorial bromine positioning via coupling constants (e.g., for chair conformation analysis). The heptyloxy chain’s protons show distinct triplet/multiplet patterns in the δ 3.3–3.5 ppm range.
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z ~278 (C₁₃H₂₅BrO) and fragmentation patterns (e.g., loss of heptyloxy group) confirm the structure.
- IR Spectroscopy : C-Br stretching (~550–650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How does the heptyloxy substituent influence reactivity in nucleophilic substitution compared to smaller alkoxy groups?
- Methodological Answer : The heptyloxy group’s steric bulk reduces reaction rates in SN2 mechanisms due to hindered backside attack. However, its electron-donating nature via resonance stabilizes transition states in SN1 reactions. Comparative studies with methoxy or ethoxy analogs show longer reaction times but higher regioselectivity in bulky systems .
Q. What strategies resolve contradictions in reported yields for brominated cyclohexane derivatives?
- Methodological Answer : Discrepancies arise from solvent purity, bromine source stability (e.g., HBr vs. NBS), and competing ring-opening reactions. Systematic reproducibility studies should:
- Use anhydrous solvents (e.g., distilled DCM).
- Standardize bromination agents (e.g., HBr gas in acetic acid for controlled addition).
- Compare yields under inert (N₂) vs. aerobic conditions to assess oxidative side reactions .
Q. In retrosynthetic analysis, what disconnections ensure high-yield synthesis of this compound?
- Methodological Answer :
- Pathway 1 : Disconnect the ether bond to generate cyclohexanol and heptyl bromide. Use Mitsunobu conditions (DIAD, PPh₃) for stereocontrol.
- Pathway 2 : Brominate 2-(heptyloxy)cyclohexene via radical or electrophilic addition. AI-driven tools (e.g., Reaxys/Pistachio models) predict feasible routes by analyzing steric maps and transition-state energies .
Safety and Handling
- Critical Considerations :
- Use explosion-proof equipment due to flammability (GHS H226) .
- Avoid skin contact; heptyloxy-brominated compounds may cause irritation (wear nitrile gloves, work in fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
